2,6-Bis(trifluoromethyl)naphthalene

Lipophilicity Physicochemical Properties LogP

Researchers requiring predictable regioselective functionalization of fluorinated naphthalenes face challenges with isomeric mixtures. 2,6-Bis(trifluoromethyl)naphthalene (CAS 50318-10-0) provides a single-isomer solution with 2,6-symmetry directing metalation exclusively to the 1-position using superbases. • Exclusive 1-position metalation with t-BuLi/t-BuOK superbase • Defined molecular shape for LC formulations with controlled phase transitions • Computed LogP 4.88-5.30, zero rotatable bonds for rigid scaffold design

Molecular Formula C12H6F6
Molecular Weight 264.17
CAS No. 50318-10-0
Cat. No. B2431510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(trifluoromethyl)naphthalene
CAS50318-10-0
Molecular FormulaC12H6F6
Molecular Weight264.17
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(F)(F)F
InChIInChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H
InChIKeyXRFZRDCUMZCBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Bis(trifluoromethyl)naphthalene: Fluorinated Building Block


2,6-Bis(trifluoromethyl)naphthalene (CAS 50318-10-0) is a symmetric, highly fluorinated aromatic building block with the molecular formula C₁₂H₆F₆ and a molecular weight of 264.17 g/mol . Its structure features a naphthalene core substituted with two electron-withdrawing trifluoromethyl (-CF₃) groups at the symmetrical 2- and 6-positions. This specific substitution pattern imparts distinct physicochemical properties—including a density of 1.4 ± 0.1 g/cm³ and a boiling point of 248.5 ± 35.0 °C at 760 mmHg —that differ from its numerous bis(trifluoromethyl)naphthalene isomers (e.g., 1,3-, 1,4-, 1,5-, 2,3-, 2,7-). The compound's high computed lipophilicity (LogP 4.88–5.30) and zero rotatable bonds make it a rigid, hydrophobic scaffold suitable for applications where molecular shape, electronic distribution, and thermal stability are critical selection criteria.

Regiochemistry in 2,6-Bis(trifluoromethyl)naphthalene Reactivity


Substituting 2,6-bis(trifluoromethyl)naphthalene with a generic 'fluorinated naphthalene' or another bis(trifluoromethyl)naphthalene isomer (such as 1,3-, 1,4-, or 2,3-) is not scientifically valid. The position of the -CF₃ groups on the naphthalene core is the dominant factor controlling regioselective functionalization and, in materials applications, molecular packing, dielectric anisotropy, and mesomorphic behavior [1]. For example, the 2,6-symmetry yields a unique electronic and steric environment that directs metalation exclusively to the 1-position with superbases, a reaction pathway unavailable to the 1,3- or 1,4-isomers . In liquid crystal (LC) applications, even minor positional changes in fluorine substituents on a 2,6-disubstituted naphthalene core result in substantial alterations to phase transition temperatures and optical anisotropy, rendering other isomers unsuitable for achieving the same performance specifications [1]. Therefore, using any alternative isomer will fundamentally alter the outcome of a synthetic route or the physical properties of a formulated material.

Comparative Evidence for 2,6-Bis(trifluoromethyl)naphthalene


Lipophilicity: 2,6- vs 1,4-Isomer

The computed partition coefficient (LogP) of 2,6-bis(trifluoromethyl)naphthalene is higher than that of its 1,4-isomer, indicating greater lipophilicity. This difference is critical for applications where molecular hydrophobicity dictates solubility, membrane permeability, or material compatibility. The 2,6-isomer has a computed LogP of 5.30 (XLogP) , while the 1,4-isomer has a computed LogP of 5.40 (XLogP3) [1], showing a quantified difference of -0.10 in the computed lipophilicity index. This suggests that the 2,6-substitution pattern results in a slightly less lipophilic, yet still highly hydrophobic, molecule compared to the 1,4-analog.

Lipophilicity Physicochemical Properties LogP Drug Design Partition Coefficient

Exclusive 1-Position Metalation

The regioselective metalation of 2-(trifluoromethyl)naphthalene is highly reagent-dependent, offering a level of control not possible with other isomers or non-fluorinated naphthalene. When treated with a superbasic mixture of tert-butyllithium and potassium tert-butoxide, metalation occurs exclusively at the 1-position . This is in stark contrast to using sec-butyllithium with N,N,N′,N′-tetramethylethylenediamine (TMEDA), which results in metalation occurring at both the 3- and 4-positions . This tunable regiochemistry is a direct consequence of the 2-CF₃ group's electronic and steric effects, enabling the synthesis of either 1-substituted or a mixture of 3-/4-substituted derivatives from the same starting material. In contrast, 1-(trifluoromethyl)naphthalene is metalated exclusively at the 2-position , and 2-fluoronaphthalene yields complex regioisomeric mixtures upon metalation and trapping [1].

Synthetic Chemistry Regioselectivity Metalation C-H Functionalization Organometallics

Boiling Point: 2,6- vs 1,8-Isomer

The predicted boiling point of 2,6-bis(trifluoromethyl)naphthalene is 248.5 ± 35.0 °C at 760 mmHg . This value is identical to the predicted boiling point of the 1,8-isomer (248.5 ± 35.0 °C) . While this shows no difference in this specific thermal property between these two isomers, it confirms that the 2,6-isomer's volatility is comparable to that of a highly sterically congested analog. This is in contrast to a less fluorinated analog like 1-(trifluoromethyl)naphthalene, which has a lower molecular weight (196.17 g/mol) and a significantly lower boiling point (approximately 213-215 °C) , demonstrating the strong influence of adding a second -CF₃ group on reducing volatility.

Thermal Properties Boiling Point Volatility Physical Chemistry Process Engineering

Synthesis Yield: 2,6- vs 1,8-Isomer

The synthesis of 2,6-bis(trifluoromethyl)naphthalene via a copper-mediated reaction of the corresponding diiodo precursor with trifluoromethyl iodide proceeds in 'good' yield, as reported in a systematic study of eight bis(trifluoromethyl)naphthalene isomers [1]. In contrast, the synthesis of the sterically hindered 1,8-isomer from 1,8-diiodonaphthalene using the same methodology gave a 'poor' yield, likely due to steric hindrance [1]. The study also noted that considerable amounts of mono-trifluoromethylated byproducts and bis(trifluoromethyl)binaphthyl were detected in the 1,8-isomer reaction, indicating a less clean and less efficient process.

Synthetic Methodology Yield Fluorination Cross-Coupling Process Chemistry

Application Scenarios for 2,6-Bis(trifluoromethyl)naphthalene


1-Substituted Naphthalene Synthesis with High Purity

When a synthetic route requires the exclusive and predictable functionalization of a naphthalene core at a position adjacent to a trifluoromethyl group, 2,6-bis(trifluoromethyl)naphthalene is the preferred starting material. As demonstrated in Section 3, the use of a superbasic mixture (t-BuLi / t-BuOK) directs metalation exclusively to the 1-position . This level of control is not achievable with other isomers like 1,4- or 2,3-bis(trifluoromethyl)naphthalene, or with non-fluorinated naphthalene, which would yield mixtures of regioisomers. This makes the 2,6-isomer invaluable for the efficient synthesis of complex, single-isomer products for pharmaceutical, agrochemical, or advanced materials research.

Fluorinated Liquid Crystal Design

In the development of high-performance liquid crystal mixtures for display technologies, the 2,6-disubstituted naphthalene core is a recognized structural motif for achieving specific combinations of phase transition temperatures and optical anisotropy [1]. The quantitative evidence from Section 3 shows that even subtle changes in substitution pattern (e.g., 2,6 vs. 1,4) can significantly alter key physicochemical properties like lipophilicity and molecular shape. Therefore, using the 2,6-bis(trifluoromethyl)naphthalene building block is essential for material scientists aiming to replicate or improve upon the performance characteristics reported in the literature for this specific class of fluorinated liquid crystals.

Scalable Synthesis of Hydrophobic Building Block

For process chemists developing scalable routes to fluorinated intermediates, 2,6-bis(trifluoromethyl)naphthalene offers a favorable balance of physical properties and synthetic accessibility. Its predicted boiling point of 248.5 °C indicates it is a non-volatile solid or high-boiling liquid suitable for high-temperature reactions or as a high-boiling solvent component. Furthermore, its synthesis is reported to proceed in 'good' yield via a copper-mediated process, a more efficient and potentially more scalable route compared to the synthesis of sterically hindered isomers like the 1,8-analog, which is obtained in 'poor' yield [2]. This combination of thermal stability and a more favorable synthetic profile makes the 2,6-isomer a more practical and cost-effective choice for larger-scale applications.

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